molecular formula C36H76NO6P B3044050 1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine CAS No. 36314-48-4

1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine

Cat. No. B3044050
CAS RN: 36314-48-4
M. Wt: 650 g/mol
InChI Key: DAYFLFDXFQCPCQ-PSXMRANNSA-N
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Description

1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine, also known as 14-O-PC, is a glycerophospholipid. It has two tetradecyl chains attached to the sn-1 and sn-2 positions of the glycerol backbone by ether bonds. The alcohol moiety of this compound is choline, which is attached to the phosphate group .


Synthesis Analysis

The synthesis of this compound involves protecting the sn-3-OH of optically active glycerols using 2-Methoxyethoxymethyl (MEM) and 2-(trimethylsilyl)ethoxymethyl (SEM) groups .


Molecular Structure Analysis

The molecular formula of this compound is C36H76NO6P. Its molecular weight is 650.0 g/mol . The InChI and SMILES strings provide a detailed view of its molecular structure .


Chemical Reactions Analysis

Ether lipids like this compound can induce significant changes in structure and dynamics, including altered interaction between peptides and lipids .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 650.0 g/mol. It has an XLogP3-AA value of 12.1, indicating its lipophilicity. It has no hydrogen bond donors and six hydrogen bond acceptors .

Scientific Research Applications

Synthesis Techniques

  • Protective Groups in Synthesis : The use of 2-Methoxyethoxymethyl (MEM) and 2-(trimethylsilyl)ethoxymethyl (SEM) groups as protective elements in the synthesis of 1,2-di-O-octadecyl-sn-glycero-3-phosphatidylcholine, a similar compound to 1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine, has been reported. These groups offer benefits in lipid precursor synthesis, particularly in rapid demasking processes, essential for efficient production (Yamauchi et al., 1987).

Biophysical Studies and Applications

  • Porphyrin-Phospholipid Interaction : Research demonstrates the interaction between hydrophobically modified porphyrins and phospholipids, including this compound. This interaction is crucial for understanding photosensitizer-lipid-carrier binding in photodynamic therapy, a technique used in cancer treatment (Ramos et al., 2010).

  • Role in Pulmonary Surfactant : this compound has been implicated in the synthesis of phosphatidylcholine in pulmonary surfactant, playing a pivotal role in respiratory physiology. Studies on enzymes like lung-type acyl-CoA:lysophosphatidylcholine acyltransferase 1 (LPCAT1) have shed light on this aspect, highlighting the compound's relevance in lung health (Nakanishi et al., 2006).

  • Bicelle Systems for Molecular Biophysics : The use of this compound in bicelle systems for molecular biophysical studies has been documented. Bicelles are important for studying membrane-bound peptides and the structural refinement of soluble protein structures. The compound's stability and chemical properties make it ideal for such studies (Wu et al., 2010).

Lipid Metabolism and Modification

  • Radioactive Labeling for Metabolic Studies : Techniques involving the synthesis of radioactively labeled 1,2-diacyl-sn-glycero-3-phosphocholines, similar to this compound, have been developed for studying lipid metabolism. This is crucial for understanding the incorporation of such compounds into various biochemical pathways and their role in cell biology (Vogel & Browse, 1995).

  • Dipole Potential Studies in Lipid Monolayers : The effect of compounds like trehalose on the dipole potential of lipid monolayers containing this compound has been investigated. These studies are important for understanding membrane dynamics and the interactions of lipids with other molecules (Lairion & Disalvo, 2007).

  • Archaea Membrane Study : The study of macrocyclic tetraether lipids in archaea, with properties similar to this compound, has provided insights into the unique membrane properties of these organisms. This research has implications for understanding extreme environmental adaptations (Tsuchida et al., 2021).

  • Enzymatic Binding and Activity : The binding and activity of enzymes like phospholipase A2 on phospholipid bilayers containing 1,2-di(tetradecyl)-rac-glycero-3-phosphocholine have been explored. This research contributes to our understanding of enzyme-lipid interactions, which is crucial in both biological and therapeutic contexts (Jain et al., 1982).

Mechanism of Action

Target of Action

1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine, also known as 14:0 Diether PC, is a glycerophospholipid . It is primarily used in lipid bicelles to reconstitute EmrE, a secondary active transport protein . This suggests that its primary target is the EmrE protein, which plays a crucial role in the transport of small molecules across the cell membrane.

Mode of Action

The compound interacts with its target, EmrE, by integrating into the lipid bicelles that form the environment for the protein . This interaction allows the protein to be reconstituted into the phospholipid bilayers, enabling the study of chain length dependence by differential scanning calorimetry and solid-state nuclear magnetic resonance (NMR) .

Biochemical Pathways

It is known that the compound plays a role in the formation of lipid bicelles, which are crucial for the function of membrane proteins like emre . The downstream effects of this interaction could potentially influence the transport of small molecules across the cell membrane.

Result of Action

The primary result of the action of this compound is the reconstitution of the EmrE protein into phospholipid bilayers . This enables the study of the protein’s function and the influence of lipid chain length on its activity .

Action Environment

The action of this compound is influenced by the lipid environment in which it is used. For instance, the formation of lipid bicelles and the reconstitution of EmrE are dependent on the specific characteristics of the lipid environment . Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

[(2R)-2,3-di(tetradecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H76NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-31-40-34-36(35-43-44(38,39)42-33-30-37(3,4)5)41-32-29-27-25-23-21-19-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/t36-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYFLFDXFQCPCQ-PSXMRANNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H76NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901107066
Record name 3,5,9-Trioxa-4-phosphatricosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-(tetradecyloxy)-, inner salt, 4-oxide, (7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36314-48-4
Record name 3,5,9-Trioxa-4-phosphatricosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-(tetradecyloxy)-, inner salt, 4-oxide, (7R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36314-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,9-Trioxa-4-phosphatricosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-(tetradecyloxy)-, inner salt, 4-oxide, (7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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